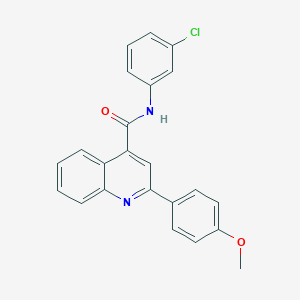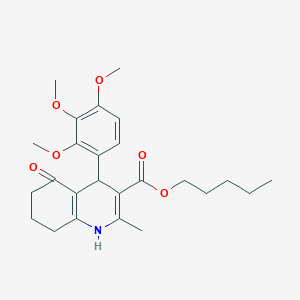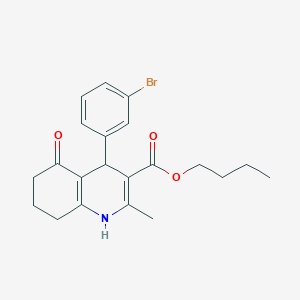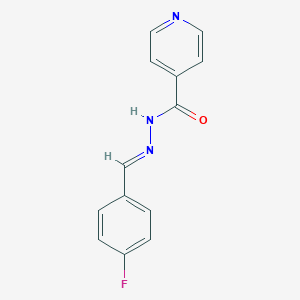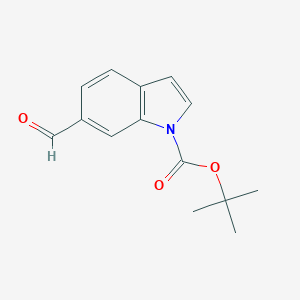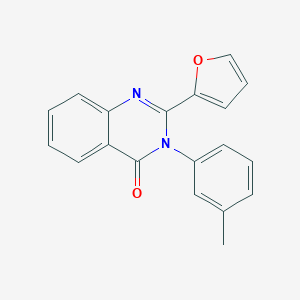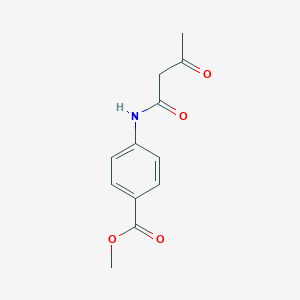
Methyl 4-(3-oxobutanamido)benzoate
説明
Methyl 4-(3-oxobutanamido)benzoate is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 g/mol .
Molecular Structure Analysis
The InChI code for Methyl 4-(3-oxobutanamido)benzoate is1S/C12H13NO4/c1-8(14)7-11(15)13-10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Methyl 4-(3-oxobutanamido)benzoate is a solid substance . It has a melting point of 122 - 124°C .科学的研究の応用
Potential Anti-Cancer Agents : Derivatives of Methyl 4-(3-oxobutanamido)benzoate have been synthesized and evaluated for their anti-cancer activity. Some derivatives showed potent anti-cancer effects in cell viability assays using A549 and L132 cell lines. The compounds also exhibited blood compatibility and induced cell death, as shown in haemolytic assays and cell staining studies (Soni, Sanghvi, Devkar, & Thakore, 2015).
Schizophrenia Treatment : Sodium benzoate, a derivative, has been studied as an add-on treatment for schizophrenia. It showed a significant improvement in various symptom domains and neurocognition in patients with chronic schizophrenia, suggesting promise for d-amino acid oxidase inhibition in drug development for schizophrenia (Lane et al., 2013).
Anti-Inflammatory Effects : A compound derived from Methyl 4-(3-oxobutanamido)benzoate isolated from Jerusalem Artichoke showed anti-inflammatory effects against adipose tissue inflammation and insulin resistance (Jung, Kim, Kwak, & Pyo, 2016).
Insecticidal Properties : Methyl benzoate, a related compound, has demonstrated larvicidal activity against mosquitoes Aedes albopictus and Culex pipiens, suggesting potential as an environmentally friendly agent for mosquito control (Mostafiz et al., 2022). It also shows toxicity to adult Aedes aegypti, indicating its broad insecticidal applications (Larson, Nega, Zhang, & Feldlaufer, 2021).
Synthesis and Labeling : Methyl 4-(3-oxobutanamido)benzoate has been used in the synthesis and labeling of other compounds, demonstrating its utility in chemical research and pharmaceutical development (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Safety and Hazards
Methyl 4-(3-oxobutanamido)benzoate is classified under GHS07 for safety . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501, which provide guidance on how to handle and store the substance safely, and what to do in case of exposure .
特性
IUPAC Name |
methyl 4-(3-oxobutanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)7-11(15)13-10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXPQXHSMOPJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353215 | |
| Record name | Methyl 4-(3-oxobutanamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67093-75-8 | |
| Record name | Methyl 4-(3-oxobutanamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



